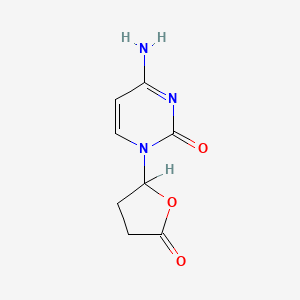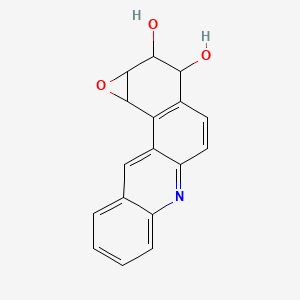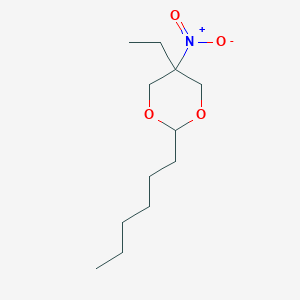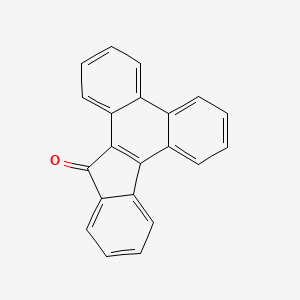
Z-Methyl-O,N,N-azoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Methyl-O,N,N-azoxyethane typically involves the reaction of methylamine with nitrous acid, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Methyl-O,N,N-azoxyethane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophilic substitution reactions where nucleophiles replace specific atoms or groups in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction could produce amines .
Applications De Recherche Scientifique
Z-Methyl-O,N,N-azoxyethane has been extensively studied for its carcinogenic properties. It is used in research to understand the mechanisms of cancer development and to test the efficacy of potential cancer treatments . Additionally, it serves as a model compound in studies related to chemical carcinogenesis and toxicology .
Mécanisme D'action
The carcinogenic effects of Z-Methyl-O,N,N-azoxyethane are believed to be due to its ability to form DNA adducts, leading to mutations and cancer development . The compound is metabolized in the body to form reactive intermediates that interact with DNA, causing damage and initiating carcinogenesis . Key molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
- Azoxymethane
- Azoxyethane
- Z-Ethyl-O,N,N-azoxymethane
Comparison: Z-Methyl-O,N,N-azoxyethane is unique in its specific structure and reactivity. Compared to azoxymethane and azoxyethane, it has distinct carcinogenic properties and induces different types of tumors in experimental models . Its molecular structure allows for specific interactions with DNA, making it a valuable compound in cancer research .
Propriétés
Numéro CAS |
57497-34-4 |
|---|---|
Formule moléculaire |
C3H8N2O |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
ethylimino-methyl-oxidoazanium |
InChI |
InChI=1S/C3H8N2O/c1-3-4-5(2)6/h3H2,1-2H3 |
Clé InChI |
JPBFRFFNPXMVOJ-UHFFFAOYSA-N |
SMILES canonique |
CCN=[N+](C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


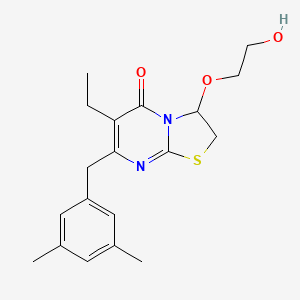
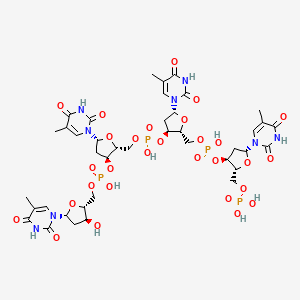
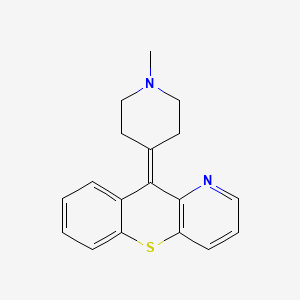
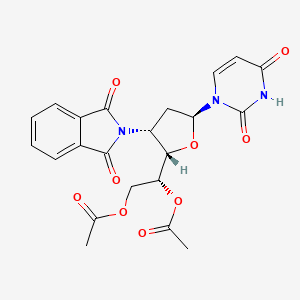
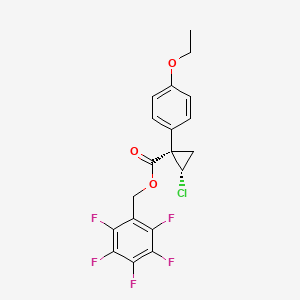
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)


